6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyridine, which is a basic heterocyclic organic compound. This compound features an amino group and a nitrile group positioned on the pyridine ring, contributing to its unique chemical properties. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments, making it suitable for various chemical and biological applications.
There is no documented research on the mechanism of action of APCN-HCl2. Without established biological applications, a mechanism of action is not currently applicable.
As with any research chemical, it is essential to handle APCN-HCl2 with proper safety precautions. Specific hazard information is not available, but general safety considerations for handling organic compounds should be followed, including:
The presence of the nitrile (C≡N) and amine (NH2) functional groups makes this molecule a potential building block for more complex organic molecules. Researchers might utilize it in the synthesis of pharmaceuticals or other functional materials [, ].
The pyridine and amine groups can potentially bind to metal ions. This characteristic could be of interest for researchers designing new catalysts or coordination complexes for various applications in organic chemistry or material science.
The aromatic ring structure and the presence of charged groups (due to the dihydrochloride salt) might lead to interesting biological properties. Researchers could explore its potential interactions with enzymes or receptors, although there's currently limited information on this specific aspect [].
These reactions allow for the synthesis of a wide range of derivatives that can serve as intermediates in pharmaceutical and chemical manufacturing.
The biological activity of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is notable due to its potential interactions with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating biochemical pathways. Additionally, the nitrile group may participate in various
The synthesis of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves:
In industrial settings, continuous flow synthesis may be employed for scalability and efficiency, allowing for higher yields and better control over reaction conditions .
This compound is utilized in various scientific research applications:
The interaction studies of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride focus on its ability to bind to specific molecular targets. Its amino group facilitates interactions with metal ions or enzymes, thereby modulating their activity. This interaction can lead to significant changes in biochemical pathways within cells, making it a valuable compound for research into enzyme mechanisms and receptor binding studies.
Several compounds are similar to 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride, each possessing unique properties due to variations in their structure:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Different substitution pattern on the pyridine ring |
4-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Varies in the position of the amino group on the pyridine ring |
6-(Aminomethyl)nicotinonitrile hydrochloride | C7H7N3·HCl | Contains a different nitrogenous base structure |
The uniqueness of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties that are particularly valuable in synthetic applications and research studies.